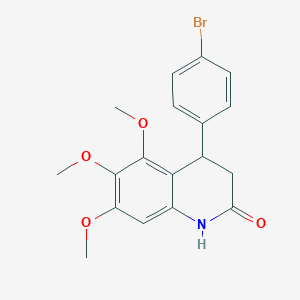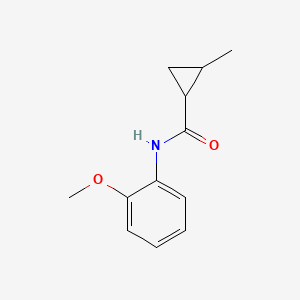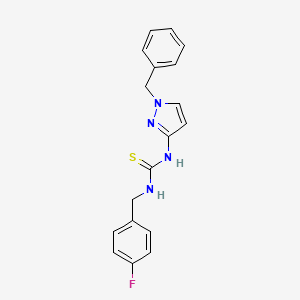
4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as 4-Br-DMQ, is a chemical compound with potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been studied for its ability to modulate certain biological processes.
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes such as protein kinase C and phospholipase A2. In addition, 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis in cancer cells through the activation of caspases. Further research is needed to fully understand the mechanism of action of 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone can modulate certain biological processes. For example, it has been shown to inhibit the activity of protein kinase C and phospholipase A2, which play important roles in various cellular processes such as signal transduction and inflammation. In addition, 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis in cancer cells through the activation of caspases. Further research is needed to fully understand the biochemical and physiological effects of 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its potential therapeutic applications in the treatment of diseases such as cancer and inflammation. In addition, the synthesis of 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is relatively simple and can be achieved through several methods. However, one of the limitations of using 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of more efficient synthesis methods for 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. In addition, further research is needed to fully understand the mechanism of action of 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. Another area of research is the exploration of its potential therapeutic applications in the treatment of diseases such as cancer and inflammation. Finally, the development of more water-soluble derivatives of 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone may also be an area of future research.
Conclusion:
In conclusion, 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, or 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, is a chemical compound with potential applications in scientific research. Its ability to modulate certain biological processes, such as the inhibition of protein kinase C and phospholipase A2, make it a promising compound for the treatment of diseases such as cancer and inflammation. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in scientific research. One of the most promising areas of research is its ability to modulate certain biological processes. For example, studies have shown that 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone can inhibit the activity of certain enzymes such as protein kinase C and phospholipase A2. These enzymes play important roles in various cellular processes such as signal transduction and inflammation. By inhibiting these enzymes, 4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone may have potential therapeutic applications in the treatment of diseases such as cancer and inflammation.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-22-14-9-13-16(18(24-3)17(14)23-2)12(8-15(21)20-13)10-4-6-11(19)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBMOASVVSFESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=C(C=C3)Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({4-[4-cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4718268.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4718272.png)

![isobutyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4718289.png)
![8-({5-(benzylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methoxy)quinoline](/img/structure/B4718303.png)
![methyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4718305.png)

![N-1,3-benzodioxol-5-yl-N'-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4718330.png)
amine oxalate](/img/structure/B4718338.png)
![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4718343.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-nitrobenzoate](/img/structure/B4718353.png)
![5-methyl-N-[4-(N-{[2-(4-methylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4718355.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4718356.png)